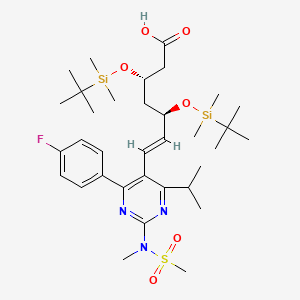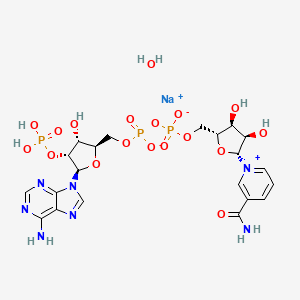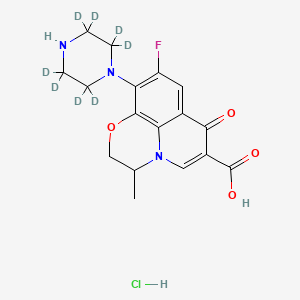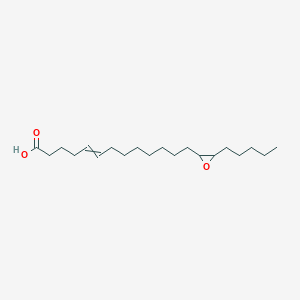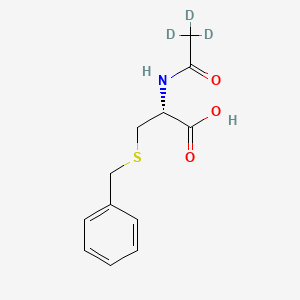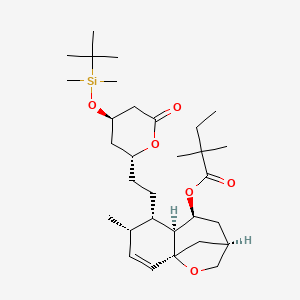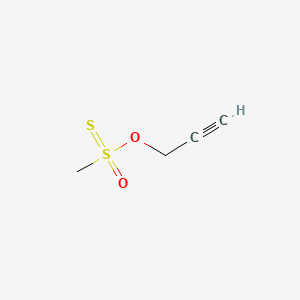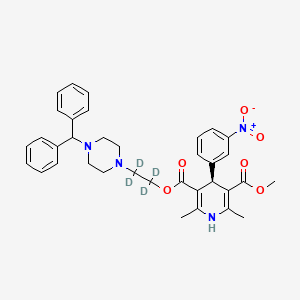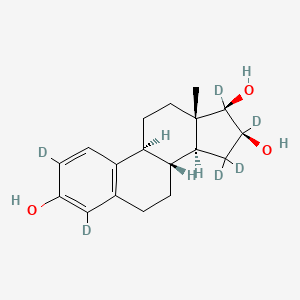
16-表雌醇-d6
描述
16-Epiestriol-d6: is a deuterated form of 16-Epiestriol, a minor and weak endogenous estrogenThe compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific research applications, particularly in the field of proteomics .
科学研究应用
Chemistry: 16-Epiestriol-d6 is used as a labeled compound in various chemical studies, including reaction mechanism investigations and isotope effect studies.
Biology: In biological research, it is used to study metabolic pathways and hormone interactions. The deuterated form allows for precise tracking and analysis using techniques such as mass spectrometry.
Medicine: The compound is used in medical research to investigate the role of estrogens in various physiological processes and diseases. It is particularly useful in studies related to hormone replacement therapy and cancer research.
Industry: In the industrial sector, 16-Epiestriol-d6 is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
作用机制
Target of Action
16-Epiestriol-d6, also known as 16β-epiestriol or simply 16-epiestriol, is a minor and weak endogenous estrogen . It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol . It has been found to act as a potential lead molecule against prospective molecular targets of multidrug-resistant Acinetobacter baumannii .
Mode of Action
16-Epiestriol-d6 interacts with its targets, leading to significant changes. It has been found to possess significant anti-inflammatory properties . This is in contrast to conventional anti-inflammatory steroids like hydrocortisone, which are glucocorticoids .
Biochemical Pathways
16-Epiestriol-d6 affects various biochemical pathways. It is a metabolite of the endogenous estrogen estrone . It has been found to have antibacterial and anti-inflammatory effects .
Pharmacokinetics
It is known that it is a biochemical used for proteomics research .
Result of Action
The molecular and cellular effects of 16-Epiestriol-d6’s action are significant. It exhibits potent anti-inflammatory activity without glycogenic activity . This means it can provide the benefits of anti-inflammatory steroids without the adverse side effects often associated with these drugs .
生化分析
Biochemical Properties
It is known that 16-Epiestriol, the non-deuterated form of 16-Epiestriol-d6, exhibits significant anti-inflammatory activity . This suggests that 16-Epiestriol-d6 may interact with enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
16-Epiestriol, the parent compound of 16-Epiestriol-d6, has been found to have potent anti-inflammatory activity without glycogenic activity . It was more than twice as effective as hydrocortisone in preventing edema in an animal study . This suggests that 16-Epiestriol-d6 may have similar effects on various types of cells and cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 16-Epiestriol, the parent compound, exerts its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 16-Epiestriol, the parent compound, exhibits potent anti-inflammatory activity without glycogenic activity
Dosage Effects in Animal Models
It is known that 16-Epiestriol, the parent compound, was more than twice as effective as hydrocortisone in preventing edema in an animal study
Metabolic Pathways
It is known that 16-Epiestriol, the parent compound, is a metabolite of Estradiol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epiestriol-d6 involves the deuteration of 16-Epiestriol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of 16-Epiestriol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions: 16-Epiestriol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
相似化合物的比较
Estriol: Another weak estrogen with similar biological activity.
Estradiol: A more potent estrogen with stronger effects on the body.
Estrone: A less potent estrogen compared to estradiol but still significant in physiological processes.
Uniqueness: 16-Epiestriol-d6 is unique due to its deuterated nature, which enhances its stability and allows for precise tracking in research applications. Its anti-inflammatory properties without glycogenic activity also distinguish it from other estrogens .
属性
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-BRKOECIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747701 | |
| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-41-0 | |
| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

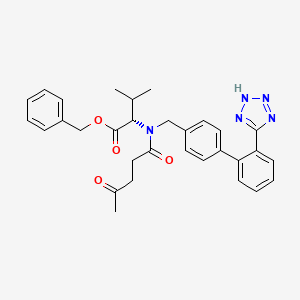
![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/new.no-structure.jpg)
